molecular formula C10H14ClF2NO2 B13546304 2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide

2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide

Cat. No.: B13546304
M. Wt: 253.67 g/mol
InChI Key: MJWORCSMFARNGR-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, difluoroethyl group, and a pyran ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide typically involves multiple steps. One common route includes the reaction of 2-chloroacetamide with 2,2-difluoroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3,4-dihydro-2H-pyran-2-ylmethyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyran ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2-difluoroethyl)-acetamide
  • N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide
  • 2-chloro-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide

Uniqueness

2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chloro and difluoroethyl groups enhances its potential for covalent modification of biomolecules, while the pyran ring provides additional structural stability and specificity.

Properties

Molecular Formula

C10H14ClF2NO2

Molecular Weight

253.67 g/mol

IUPAC Name

2-chloro-N-(2,2-difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)acetamide

InChI

InChI=1S/C10H14ClF2NO2/c11-5-10(15)14(7-9(12)13)6-8-3-1-2-4-16-8/h2,4,8-9H,1,3,5-7H2

InChI Key

MJWORCSMFARNGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC=C1)CN(CC(F)F)C(=O)CCl

Origin of Product

United States

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